N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine
Overview
Description
N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine is a compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyridazine ring. This intermediate is then reacted with diethylamine under specific conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases, including cardiovascular and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as acetylcholinesterase, which plays a role in neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Additionally, the compound may interact with other molecular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone: Exhibits anti-inflammatory activity similar to indomethacin.
3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine: Shows selective inhibition towards human acetylcholinesterase.
Uniqueness
N’-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylethane-1,2-diamine stands out due to its unique combination of a pyridazine ring with a diethylamine moiety, which contributes to its diverse pharmacological activities.
Properties
IUPAC Name |
N-[6-(4-chlorophenyl)pyridazin-3-yl]-N',N'-diethylethane-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4/c1-3-21(4-2)12-11-18-16-10-9-15(19-20-16)13-5-7-14(17)8-6-13/h5-10H,3-4,11-12H2,1-2H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDLKJFAKOEQLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NN=C(C=C1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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